An In-depth Technical Guide to the IUPAC Nomenclature of 2H-Pyran-2,4(3H)-dione and its Derivatives
An In-depth Technical Guide to the IUPAC Nomenclature of 2H-Pyran-2,4(3H)-dione and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyran-Dione Scaffold
The 2H-pyran-2,4(3H)-dione core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and organic synthesis. This six-membered ring system, containing an oxygen atom and two ketone functionalities, serves as a versatile building block for a diverse array of more complex molecules.[1][2] Derivatives of this core exhibit a wide spectrum of biological activities, including antimicrobial, enzyme inhibitory, and anticancer properties, making them a focal point in drug discovery programs.[3][4][5][6]
Given its prevalence and potential, a precise and unambiguous system of nomenclature is paramount for effective communication among researchers. Misinterpretation of a chemical name can lead to significant errors in synthesis, biological testing, and patent literature. This guide, prepared from the perspective of a senior application scientist, provides a comprehensive and logical breakdown of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for 2H-pyran-2,4(3H)-dione and its derivatives. We will deconstruct the nomenclature of the parent compound, establish a systematic protocol for naming its derivatives, and provide practical, field-proven examples.
Foundational Principles: IUPAC Nomenclature of Pyran Systems
To master the nomenclature of the target compound, one must first understand the foundational rules for its parent heterocycle, pyran. The systematic naming of such rings often follows the Hantzsch-Widman system, which specifies prefixes for the heteroatom and suffixes for ring size and saturation.[7]
Pyran is a six-membered, non-aromatic heterocyclic ring containing one oxygen atom and two double bonds.[8] It exists as two constitutional isomers, differentiated by the location of the single saturated carbon atom (a CH₂ group), a feature specified by a prefix known as an 'indicated hydrogen'.[8][9]
-
2H-Pyran: The saturated carbon is at position 2.
-
4H-Pyran: The saturated carbon is at position 4.
The numbering of the pyran ring begins at the oxygen atom (position 1) and proceeds around the ring to give the lowest possible locants to substituents or other structural features.
Caption: IUPAC numbering for 2H-Pyran and 4H-Pyran isomers.
Deconstructing the Core Name: A Granular Analysis of 2H-Pyran-2,4(3H)-dione
The IUPAC name 2H-Pyran-2,4(3H)-dione provides a precise structural description. Let's dissect it component by component to understand the causality behind the name.
-
Pyran : This is the base name, identifying the six-membered heterocyclic ring with one oxygen atom.
-
-2,4-dione : The suffix "-dione" indicates the presence of two ketone functional groups (C=O). The locants "2,4" specify that these ketones are located at positions 2 and 4 of the pyran ring.
-
2H- : This is the 'indicated hydrogen' prefix, specifying that the parent ring structure is the 2H-pyran isomer, where position 2 would be saturated in the absence of the ketone.
-
(3H)- : This prefix indicates an additional saturated position at carbon 3. The hydrogen is enclosed in parentheses because it is located on a carbon that is part of the specified dione system. This explicitly defines the C3 position as a methylene group (-CH₂-), distinguishing it from a potentially unsaturated variant.
While databases like PubChem may list the computed IUPAC name as simply pyran-2,4-dione, the explicit inclusion of 2H- and (3H)- is crucial for removing ambiguity, especially when discussing derivatives or potential tautomers.[10]
Caption: Breakdown of the IUPAC name for the core structure.
A Systematic Protocol for Naming Derivatives
The following workflow provides a self-validating system for accurately naming any derivative of the 2H-pyran-2,4(3H)-dione scaffold. Adhering to this sequence ensures that all structural features are accounted for in the correct order of priority.
Caption: Workflow for systematic IUPAC naming of derivatives.
Case Studies in Derivative Nomenclature
Applying the protocol to specific examples solidifies the methodology. The following table presents common derivatives, illustrating how substituent identity and position are integrated into the final name.
| Structure | Substituent(s) | Locant(s) | Systematic IUPAC Name | Common Name |
| Methyl | 6 | 6-Methyl-2H-pyran-2,4(3H)-dione | - | |
| Phenyl | 6 | 6-Phenyloxane-2,4-dione[11] | - | |
| Acetyl, Methyl | 3, 6 | 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione[12] | Dehydroacetic Acid (DHA)[2][3] |
Causality in Naming:
-
For 6-Methyl-2H-pyran-2,4(3H)-dione , the protocol is followed directly: the methyl group at position 6 is prefixed to the parent name.
-
For 6-Phenyloxane-2,4-dione , the name reflects the fully saturated ring system, for which 'oxane' is the preferred IUPAC name over 'tetrahydropyran'.[9][11] This highlights the importance of recognizing the saturation state of the entire ring.
-
For 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione , the two substituents, "acetyl" and "methyl," are alphabetized. "Acetyl" comes before "methyl," leading to the final assembled name.[12]
Experimental Workflow: Synthesis and Characterization of a Key Derivative
To provide a tangible, self-validating protocol, we detail the synthesis and characterization of Dehydroacetic Acid (DHA), a cornerstone derivative of the pyran-dione family.[2] This process not only yields a valuable synthetic intermediate but also provides a reference standard for analytical validation.
Objective: To synthesize 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione (DHA) via base-catalyzed self-condensation of ethyl acetoacetate.
Caption: Experimental workflow for the synthesis and analysis of DHA.
Step-by-Step Methodology
-
Synthesis: Base-Catalyzed Dimerization
-
Protocol: Ethyl acetoacetate is heated gently in the absence of a solvent. A catalytic amount of sodium bicarbonate is added. The reaction is self-sustaining and proceeds to completion.
-
Causality: The base (bicarbonate) facilitates the deprotonation of the α-carbon of one ethyl acetoacetate molecule, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second molecule. Subsequent intramolecular cyclization and dehydration yield the stable pyran-dione ring system.
-
-
Purification: Recrystallization
-
Protocol: The crude, solidified product is dissolved in a minimum amount of hot ethanol. Water is added dropwise until the solution becomes turbid. The solution is then allowed to cool slowly to room temperature and then in an ice bath to maximize crystal formation. The purified crystals are collected by vacuum filtration.
-
Causality: DHA is highly soluble in hot ethanol but poorly soluble in cold water. This solvent-antisolvent system is ideal for recrystallization. Impurities remain in the mother liquor, while the pure product crystallizes out, providing a highly effective method of purification.
-
-
Characterization: A Self-Validating System
-
Nuclear Magnetic Resonance (¹H NMR): The spectrum should confirm the presence of a methyl group on the ring (singlet, ~2.2 ppm), an acetyl methyl group (singlet, ~2.6 ppm), and a vinylic proton on the ring (singlet, ~5.9 ppm). The integration of these peaks (3H:3H:1H) validates the proton ratio.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode should show a prominent peak at m/z = 167.03 [M-H]⁻, confirming the molecular weight of 168.15 g/mol .
-
Infrared (IR) Spectroscopy: The spectrum provides definitive proof of the key functional groups. Expect strong absorption bands around 1720 cm⁻¹ (lactone C=O), 1640 cm⁻¹ (ketone C=O), and 1560 cm⁻¹ (C=C double bond). The presence of these peaks validates the successful formation of the dione structure.
-
Conclusion
A rigorous and systematic approach to IUPAC nomenclature is indispensable in the fields of chemical research and drug development. For the 2H-pyran-2,4(3H)-dione scaffold and its derivatives, understanding the role of indicated hydrogen, the numbering priorities of the heterocyclic ring, and the correct alphabetization of substituents is key to constructing unambiguous and accurate names. The protocols and examples provided in this guide serve as a robust framework for scientists, ensuring clarity in documentation, publication, and collaboration. As this versatile scaffold continues to yield novel therapeutic candidates, a shared and precise chemical language will remain the foundation of scientific progress.
References
-
National Institute of Standards and Technology (NIST). 2H-Pyran, 3,4-dihydro-. NIST Chemistry WebBook. Available from: [Link]
-
National Center for Biotechnology Information. 2H-Pyran-2,4(3H)-dione. PubChem Compound Summary for CID 10176117. Available from: [Link]
-
Chemistry Stack Exchange. Nomenclature of tetrahydropyran ring. Available from: [Link]
-
National Center for Biotechnology Information. 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl-. PubChem Compound Summary for CID 558696. Available from: [Link]
-
MDPI. Intramolecular Hydrogen Bond, Hirshfeld Analysis, AIM; DFT Studies of Pyran-2,4-dione Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Available from: [Link]
-
ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available from: [Link]
-
PubMed. Synthesis and antimicrobial properties of 2H-pyran-3(6H)-one derivatives and related compounds. Available from: [Link]
-
Wikipedia. Pyran. Available from: [Link]
-
ResearchGate. Natural and Synthetic 2H-Pyran-2-ones and Their Versatility in Organic Synthesis. Available from: [Link]
-
ResearchGate. (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Available from: [Link]
-
National Institute of Standards and Technology (NIST). 2H-Pyran-2,6(3H)-dione. NIST Chemistry WebBook. Available from: [Link]
-
Dr. Shyama Prasad Mukherjee University. IUPAC Nomenclature in Heterocyclic Compounds : Hantzsch-Widman. Available from: [Link]
-
Royal Society of Chemistry. The value of pyrans as anticancer scaffolds in medicinal chemistry. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives. Available from: [Link]
-
National Institute of Standards and Technology (NIST). Dehydroacetic Acid. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. Dihydro-2H-pyran-2,4(3H)-dione|CAS 33532-46-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2H-Pyran-2,4(3H)-dione | 31470-16-3 [smolecule.com]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 6. Synthesis and Antimicrobial Activity of some Tetrahydro Quinolone Diones and Pyrano[2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 8. Pyran - Wikipedia [en.wikipedia.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 2H-Pyran-2,4(3H)-dione | C5H4O3 | CID 10176117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2H-Pyran-2,4(3H)-dione, dihydro-6-phenyl- | C11H10O3 | CID 558696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Dehydroacetic Acid [webbook.nist.gov]
